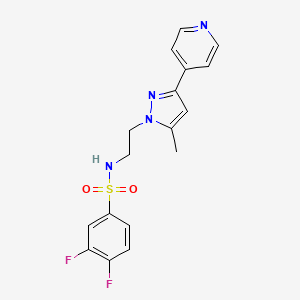

3,4-difluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N4O2S/c1-12-10-17(13-4-6-20-7-5-13)22-23(12)9-8-21-26(24,25)14-2-3-15(18)16(19)11-14/h2-7,10-11,21H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBVJXUKVLZJKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)F)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Difluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes findings from various studies to elucidate its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Fluorine Substitution : The presence of fluorine atoms at the 3 and 4 positions on the benzene ring enhances lipophilicity and metabolic stability.

- Pyridine and Pyrazole Moieties : These heterocycles are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine and pyrazole have shown efficacy against various cancer cell lines. In vitro studies have demonstrated that modifications to the pyrazole ring can enhance cytotoxicity against cancer cells.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa (Cervical) | 12.5 | Induction of apoptosis |

| Compound B | MCF-7 (Breast) | 8.0 | Inhibition of proliferation |

| 3,4-Difluoro-N-(...) | A549 (Lung) | TBD | TBD |

The proposed mechanism involves:

- Inhibition of Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in tumor growth, such as the FGFR pathway.

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) enhances potency by stabilizing the active conformation of the molecule.

- Heterocyclic Influence : The introduction of pyridine and pyrazole rings contributes to increased binding affinity to target proteins involved in cancer progression.

Study 1: In Vitro Evaluation

A study conducted on a series of benzenesulfonamide derivatives revealed that those with a pyridine ring exhibited improved activity against various cancer cell lines compared to their non-pyridine counterparts. The study highlighted that the introduction of a methyl group at specific positions on the pyrazole ring significantly enhanced cytotoxic effects.

Study 2: In Vivo Efficacy

In vivo studies using xenograft models demonstrated that compounds similar to 3,4-difluoro-N-(...) significantly reduced tumor size compared to controls. The mechanism was attributed to both direct cytotoxic effects and modulation of immune responses.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound, and how can purity be validated?

- Synthesis Steps :

Construct the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters .

Introduce the pyridinyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Form the sulfonamide linkage by reacting the benzenesulfonyl chloride intermediate with the amine-functionalized pyrazole derivative .

- Purification & Validation :

- Use column chromatography (silica gel, gradient elution) or preparative HPLC for isolation.

- Validate purity via HPLC (≥95% purity threshold) and confirm structure using H/C NMR, high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FTIR) .

Q. How should researchers approach physicochemical characterization?

- Key Parameters :

Q. What are the stability considerations under varying pH and temperature?

- Experimental Design :

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .

- Test solubility and degradation in buffers (pH 1–13) using methodologies from pharmacopeial guidelines (e.g., USP dissolution testing) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases, GPCRs).

Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (GROMACS/AMBER) over 100+ ns .

QSAR Models : Develop quantitative structure-activity relationships using descriptors like electronegativity of fluorine substituents .

- Validation : Cross-check predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictory bioactivity data across assay systems?

- Root Cause Analysis :

- Compare assay conditions (e.g., cell line variability, pH, co-solvents like DMSO) .

- Validate target engagement via orthogonal assays (e.g., enzymatic vs. cell-based).

Q. How to design structure-activity relationship (SAR) studies for pyridine/pyrazole moieties?

- Synthetic Modifications :

- Vary substituents on the pyridine (e.g., electron-withdrawing groups) and pyrazole (e.g., methyl vs. trifluoromethyl) .

- Biological Testing :

- Screen analogs against target panels (e.g., kinase inhibition profiles).

- Use principal component analysis (PCA) to correlate structural features with activity .

Q. How to assess environmental fate using biodegradation and ecotoxicity models?

- Experimental Framework :

- Follow OECD Test Guidelines 301 (ready biodegradability) and 211 (Daphnia magna toxicity) .

- Model bioaccumulation potential via EPI Suite’s BCFBAF module .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.